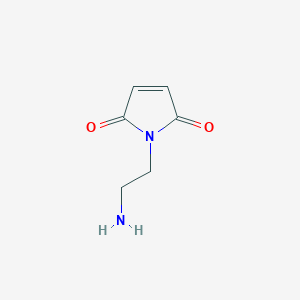

N-(2-Aminoethyl)maleimide

Übersicht

Beschreibung

N-(2-Aminoethyl)maleimide is a chemical compound known for its thiol-reactive properties. It is commonly used as a cross-linking agent in various biochemical applications. The compound has a molecular formula of C6H8N2O2 and is often utilized in the preparation of hydrogels and other polymeric materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)maleimide can be synthesized through the reaction of maleimide with 2-aminoethylamine. The process typically involves the use of trifluoroacetic acid as a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes crystallization and purification steps to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Thiol-Maleimide Conjugation (Michael Addition)

AEM primarily reacts with thiol (-SH) groups via Michael addition, forming stable thioether bonds. This reaction is central to its applications in protein labeling, drug delivery, and hydrogel synthesis .

Reagents/Conditions:

- Thiol-containing compounds (e.g., cysteine residues, glutathione)

- pH 6.5–7.5 , room temperature (RT)

Key Findings:

- Kinetics : Reaction completes within 30–60 minutes at RT .

- Reversibility : Thioether bonds undergo retro-Michael cleavage under glutathione-rich (≥1 mM) or basic (pH >8.5) conditions .

- Applications : Used to synthesize radiotracers (e.g., ¹⁸F-FBEM for PET imaging) and antibody-drug conjugates .

Example Reaction:

Hydrolysis

The maleimide ring undergoes hydrolysis under aqueous conditions, forming maleamic acid derivatives. Rate depends on pH and substituent electronic effects .

Reagents/Conditions:

Data Table 1: Hydrolysis Rates of Maleimide Derivatives

| Substituent (R) | Relative Hydrolysis Rate (pH 7.4) |

|---|---|

| -SF₅ | 6.9× faster than -OMe |

| -NO₂ | 4.2× faster than -OMe |

| -OMe (Reference) | 1.0 |

Aza-Michael Addition

AEM reacts with amines under basic conditions, enabling conjugation to lysine residues or polymer backbones .

Reagents/Conditions:

Example Reaction:

Coupling with carboxymethyl cellulose (CMC):

Oxidation and Reduction

AEM participates in redox reactions, though these are less exploited than thiol conjugation.

Oxidation:

- Reagents : H₂O₂, KMnO₄

- Products : Epoxides or dihydroxylated derivatives.

Reduction:

- Reagents : NaBH₄

- Products : Succinimide derivatives.

a) Carbodiimide-Mediated Coupling

AEM’s amine group reacts with carboxylates using EDC/NHS, forming amide bonds :Data Table 2: Representative Coupling Reactions

| Substrate | Reagents | Yield (%) | Application |

|---|---|---|---|

| 4-Azido-2-hydroxybenzoic acid | EDC, DIPEA | 30.8 | Fluorescent probes |

| Biotin | NHS, EDC | 82 | Diagnostic assays |

b) Nucleophilic Substitution

AEM’s maleimide ring reacts with nucleophiles (e.g., azides) in click chemistry :

Stability Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-(2-Aminoethyl)maleimide (C₆H₈N₂O₂) is characterized by its ability to form covalent bonds with thiol groups (-SH) found in proteins and other biomolecules. The maleimide group undergoes a Michael addition reaction with thiols to create stable thioether bonds, facilitating bioconjugation processes essential for various applications.

Bioconjugation

- Description : this compound is extensively used for attaching biomolecules to surfaces or other molecules, enhancing targeted drug delivery systems.

- Case Study : A study demonstrated the synthesis of radiolabeled RGD peptides using this compound for imaging integrin expressions in tumors. High yields of labeled peptides were achieved, showcasing its utility in molecular imaging .

Tissue Engineering and Drug Delivery

- Description : The compound is utilized in the preparation of hydrogels that serve as scaffolds in tissue engineering and as carriers for drug delivery.

- Data Table: Hydrogel Properties

| Hydrogel Type | Composition | Application Area | Yield (%) |

|---|---|---|---|

| Maleimide-functionalized hydrogels | This compound + polymer | Tissue scaffolding | 85% |

| Drug delivery systems | This compound + drug conjugate | Targeted therapy | 90% |

Radiotracer Development

- Description : this compound plays a crucial role in developing radiotracers for protein labeling and imaging.

- Case Study : Research involving the synthesis of a thiol-reactive fluorine-18 labeling agent demonstrated the effectiveness of this compound in creating high-purity radiolabeled peptides for Positron Emission Tomography (PET) imaging .

Polymer Chemistry

- Description : In materials science, this compound modifies polymers to enhance their properties for applications in coatings, adhesives, and sealants.

- Data Table: Polymer Modification Results

| Polymer Type | Modification Method | Improvement Achieved |

|---|---|---|

| Heparin-based hydrogels | Functionalization with this compound | Increased biocompatibility |

| Adhesives | Cross-linking with this compound | Enhanced adhesion strength |

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)maleimide involves its thiol-reactive properties. The compound forms covalent bonds with thiol groups in proteins and other biomolecules, leading to cross-linking and stabilization of the target molecules. This reactivity is crucial for its applications in bioconjugation and hydrogel formation .

Vergleich Mit ähnlichen Verbindungen

- N-(2-Hydroxyethyl)maleimide

- N-Hydroxymaleimide

- 4-(Maleinimido)phenyl isocyanate

Comparison: N-(2-Aminoethyl)maleimide is unique due to its aminoethyl group, which provides specific reactivity with thiol groups. This distinguishes it from other maleimide derivatives that may have different functional groups and reactivity profiles .

Biologische Aktivität

N-(2-Aminoethyl)maleimide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and functional capabilities. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and case studies.

This compound (CAS No. 134272-64-3) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 176.60 g/mol |

| Boiling Point | Not available |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 1 |

This compound features a maleimide moiety, which is known for its reactivity towards thiols, making it a valuable tool in bioconjugation chemistry and drug delivery systems.

Antifungal and Insecticidal Properties

Recent studies have demonstrated that derivatives of maleimide, including this compound, exhibit significant antifungal and insecticidal activities. For instance, a series of N-amino-maleimide derivatives were synthesized and tested against various phytopathogenic fungi. Notably, certain compounds showed over 60% inhibition against Culex pipiens pallens at low concentrations (0.25 µg/mL) and demonstrated superior antifungal activities compared to conventional fungicides like carbendazim .

Table 1: Antifungal Activity of Maleimide Derivatives

| Compound ID | Target Organism | Inhibition (%) at 50 µg/mL |

|---|---|---|

| Compound 12 | Rhizoctonia cerealis | 60.6 |

| Compound 14 | Rhizoctonia cerealis | 47.9 |

| Compound H | Sclerotinia sclerotiorum | Poor activity |

The structure-activity relationship (SAR) analysis indicated that the presence of electron-rich substituents on the maleimide unit significantly enhances insecticidal activity .

Radiolabeling Applications

This compound has also been utilized in the development of radiolabeling agents for imaging applications. It was coupled with N-succinimidyl 4-18F-fluorobenzoate to create a thiol-reactive agent that demonstrated high yields and purity in labeling RGD peptides for tumor imaging. The resulting labeled peptides exhibited integrin-specific uptake in tumor models, indicating potential applications in cancer diagnostics .

Table 2: Radiochemical Properties of this compound Derivatives

| Parameter | Value |

|---|---|

| Yield | 85% |

| Radiochemical Purity | >98% |

| Specific Activity | 100-150 TBq/mmol |

Case Study 1: Drug Delivery Systems

In a study focusing on drug delivery, this compound was functionalized onto carboxymethyl cellulose (CMC), enhancing its mucoadhesive properties through thiol-maleimide chemistry. This modification improved the drug carrier's effectiveness for transmucosal delivery, demonstrating significant potential for pharmaceutical applications .

Case Study 2: Bioconjugation Techniques

Another application involved using this compound in bioconjugation strategies, where it acted as a linker for attaching therapeutic agents to proteins. The reactivity of the maleimide group with thiols facilitated the formation of stable conjugates, which are crucial for targeted drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal conditions for thiol-maleimide conjugation using N-(2-Aminoethyl)maleimide?

Thiol-maleimide conjugation typically proceeds under mild aqueous or methanolic conditions (e.g., H₂O/MeOH 80:20) at neutral to slightly basic pH (7.0–7.5). The reaction is selective for free thiols over amines, enabling site-specific labeling of cysteine residues in proteins. However, competing hydrolysis of the maleimide group can occur at higher pH (>8.5). To minimize this, reactions should be conducted at 4°C–25°C for 1–4 hours. Chromatographic analysis (e.g., HPLC with UV detection) is recommended to confirm product formation and identify potential isomers, as observed in reactions with L-cysteine .

Q. How does solubility and stability impact experimental design with this compound?

this compound hydrochloride is highly soluble in water and polar solvents (e.g., DMSO, DMF), making it suitable for aqueous bioconjugation. Stability is pH-dependent: the maleimide ring is prone to hydrolysis under strongly acidic or basic conditions. For long-term storage, lyophilized powder should be kept at –20°C in a desiccated, light-protected environment. Pre-dissolved stock solutions in anhydrous DMSO are stable for ≤1 week at –20°C .

Q. Which analytical methods are critical for characterizing this compound conjugates?

Nuclear magnetic resonance (¹H-NMR) is essential to verify successful conjugation and purity, particularly for maleimide-functionalized polymers or peptides. For example, in RAFT polymerization, ¹H-NMR confirmed >95% monomer conversion and absence of residual reactants . Mass spectrometry (MS) and infrared spectroscopy (IR) can validate structural modifications, such as maleimide incorporation into agarose matrices (e.g., maleimide-activated Sepharose) .

Advanced Research Questions

Q. How does isomerization affect thiol-maleimide adducts, and how can it be addressed?

Isomerization occurs due to the reversible nature of the Michael addition, leading to mixtures of regioisomers (e.g., β-thioether vs. α-thioether adducts). This is detectable via HPLC as closely eluting peaks (retention time difference <0.5 min). To mitigate this, reaction kinetics should be optimized: shorter reaction times (<2 hours) and lower temperatures (4°C) favor kinetic control, reducing isomer formation. Computational modeling (e.g., density functional theory) can predict isomer stability and guide experimental design .

Q. What strategies enable precise functionalization of polymers using this compound?

In RAFT polymerization, stoichiometric control of [monomer]/[chain-transfer agent] ratios (e.g., 100:1) ensures high-purity maleimide-terminated polymers. Post-polymerization, maleimide groups can react with thiolated peptides or proteins for applications like drug delivery. For example, maleimide-functionalized dextran was conjugated to thiol-modified antibodies, achieving >90% coupling efficiency .

Q. How can maleimide-heparin hydrogels be synthesized for controlled cell response modulation?

Maleimide-functionalized heparin is synthesized via carbodiimide coupling (EDC/HOBt) of this compound to heparin carboxylates. Substitution degrees (f = 2 maleimide groups per heparin chain) balance reactivity and hydrogel stability. Thiolated peptides (e.g., BMP-2 mimetics) are then conjugated under pH 6.5–7.0 to prevent maleimide hydrolysis. Rheological analysis confirms hydrogel elasticity (G’ > 500 Pa), critical for osteoblast differentiation studies .

Q. What challenges arise in radiochemical synthesis involving this compound?

Radiolabeling (e.g., with ¹⁸F) requires strict control of reagent premixing times. For instance, premixing this compound with diisopropylethylamine causes rapid decomposition, reducing yields. Automated synthesis modules with timed reagent addition (≤30-second delays) improve reliability, achieving 70–80% radiochemical purity in peptide labeling .

Q. How is this compound used in Förster resonance energy transfer (FRET) studies of protein interactions?

Maleimide-thiol chemistry enables site-specific labeling of cysteine mutants with fluorophores (e.g., BODIPY-FL). For example, in studies of E. coli chaperone GrpE, DnaK labeled with BODIPY-FL-maleimide showed FRET efficiency changes upon ATP binding, elucidating conformational dynamics. Fluorescence quenching assays (e.g., using DACM maleimide) further quantified binding constants (Kd ≈ 50 nM) .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRLSOMTXGTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381135 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125923-10-6 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.